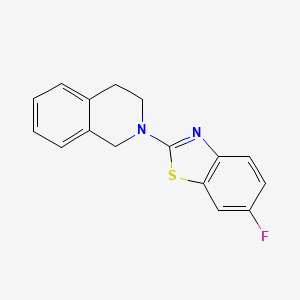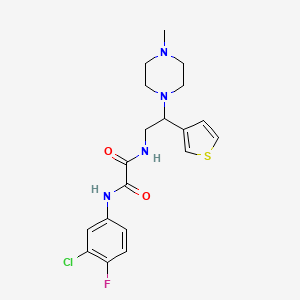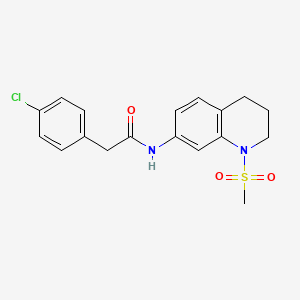![molecular formula C12H17NO2 B2444629 4-(Ciclopropilamino)-1-oxaspiro[4.5]dec-3-en-2-ona CAS No. 275363-28-5](/img/structure/B2444629.png)
4-(Ciclopropilamino)-1-oxaspiro[4.5]dec-3-en-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a spiro linkage, which involves a single atom that is shared by two rings, giving it a distinct three-dimensional structure.
Aplicaciones Científicas De Investigación
4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mecanismo De Acción
Target of Action
The primary target of 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one, also known as Spirotetramat, is piercing-sucking insects such as aphids, mites, and whiteflies
Mode of Action
Spirotetramat acts as an ACC inhibitor, interrupting lipid biosynthesis in the insects . This disruption in lipid production leads to the inability of the insects to grow and reproduce, effectively controlling their population.
Biochemical Pathways
The affected biochemical pathway is the lipid biosynthesis pathway. By inhibiting the ACC enzyme, Spirotetramat prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in the production of lipids . This disruption leads to a decrease in lipid production, affecting the growth and development of the insects.
Pharmacokinetics
Spirotetramat exhibits unique two-way internal absorption and transport properties . This allows it to be transported to any part of the plant, effectively reaching the insects regardless of their location on the plant . .
Result of Action
The result of Spirotetramat’s action is the effective control of harmful insects. By inhibiting lipid biosynthesis, it prevents the growth and reproduction of these insects, leading to a decrease in their population . This results in healthier crops and higher yields.
Análisis Bioquímico
Biochemical Properties
The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
It’s possible that the compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s possible that the compound’s effects change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one in animal models vary with dosage . At low doses, the compound may have minimal effects, while at high doses, it could potentially cause toxic or adverse effects .
Metabolic Pathways
The metabolic pathways involving 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one are not well-characterized . The compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It’s possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . The key intermediate, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, is synthesized through these steps and then further processed through hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include using more cost-effective raw materials and refining reaction conditions to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions can vary but often involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
Spirotetramat: Another spirocyclic compound with similar insecticidal properties.
4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one: A spirocyclic derivative with applications in medicinal chemistry.
Uniqueness
4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro linkage and the presence of a cyclopropylamino group, which imparts distinct chemical and biological properties. Its ability to act as an ACC inhibitor and its systemic nature make it particularly valuable in agricultural applications.
Propiedades
IUPAC Name |
4-(cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11-8-10(13-9-4-5-9)12(15-11)6-2-1-3-7-12/h8-9,13H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTACPPIFVVUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B2444546.png)


![methyl 5-({[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2444550.png)

![N-(3-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444554.png)
![3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2444556.png)
![1,7-dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2444558.png)
![N-(4-acetylphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2444563.png)
![4-(diethylsulfamoyl)-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2444564.png)




